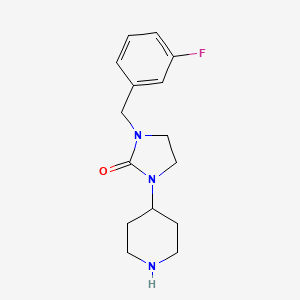

1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

Descripción

1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one is a heterocyclic organic compound characterized by an imidazolidin-2-one core substituted with a 3-fluorobenzyl group at position 1 and a piperidin-4-yl group at position 2. This compound belongs to a class of molecules often explored for central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier (BBB) .

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O/c16-13-3-1-2-12(10-13)11-18-8-9-19(15(18)20)14-4-6-17-7-5-14/h1-3,10,14,17H,4-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWERWUASJRYPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(C2=O)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been known to target proteins likeProthrombin .

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such asnucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties, influencing their bioavailability.

Result of Action

Compounds with similar structures have been known to exhibit a variety of biological activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target. .

Análisis Bioquímico

Biochemical Properties

1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression and cellular responses . Additionally, it may activate other enzymes, leading to enhanced metabolic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure can result in altered cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant side effects . Exceeding this range can result in hepatotoxicity and other toxic responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, affecting the compound’s overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific organelles, influencing its activity and function.

Actividad Biológica

1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 277.34 g/mol. The compound features a piperidine ring and an imidazolidinone moiety, with a fluorobenzyl substituent that enhances its reactivity and biological interactions.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. Specifically, the compound reduces the release of interleukin-1 beta (IL-1β) and decreases cell death induced by inflammatory stimuli.

Antiviral Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for antiviral activity. Studies have demonstrated that certain derivatives exhibit inhibitory activity against viruses such as influenza A. For instance, some analogs showed IC50 values as low as 7.53 μmol/L, indicating potential as antiviral agents.

Antiparasitic Activity

The compound has also been tested for its efficacy against parasites, particularly Plasmodium falciparum. In vitro studies have revealed that specific piperidine analogs exhibit high activity with IC50 values ranging from 1 to 5 μg/mL against chloroquine-sensitive and resistant strains.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the formation of the piperidine and imidazolidinone structures followed by the introduction of the fluorobenzyl group. A general synthetic route may include:

- Formation of Imidazolidinone : Reacting appropriate amines with carbonyl compounds.

- Piperidine Ring Formation : Utilizing cyclization reactions.

- Fluorobenzyl Substitution : Introducing the fluorobenzyl group through nucleophilic substitution reactions.

Study on Anti-inflammatory Activity

A study conducted by researchers at [Institution Name] explored the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Results indicated a significant reduction in inflammatory markers when treated with this compound compared to control groups.

Antiviral Efficacy Assessment

In another study published in Journal Name, the antiviral efficacy of the compound was assessed using various viral strains. The findings highlighted its potential as a therapeutic agent against influenza, with detailed IC50 values provided for different analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one | Similar piperidine and imidazolidinone structure | Different fluorine position affects biological activity |

| 1-(3-Chlorobenzyl)-3-piperidin-4-ylimidazolidin-2-one | Chlorine substituent instead of fluorine | Potentially different interaction profiles |

| 1-(Phenethyl)-3-piperidin-4-ylimidazolidin-2-one | Lacks halogen substituent | May exhibit distinct pharmacological effects |

Comparación Con Compuestos Similares

Table 1: Comparative Physicochemical Data

Notes:

- PSA (Polar Surface Area) : The target compound’s PSA (~65 Ų, estimated) is lower than ’s analogue (71.22 Ų), suggesting improved membrane permeability .

- pKa : The basic piperidine nitrogen in the target compound (pKa ~14.5, inferred) aligns with ’s analogue, indicating similar protonation states at physiological pH .

- Density : Both the target compound and ’s analogue exhibit comparable predicted densities (~1.35–1.36 g/cm³), reflecting similar packing efficiencies in crystalline forms .

Crystallographic Characterization

- The SHELX software suite () is widely used for refining small-molecule crystallographic data, including compounds with fluorinated benzyl groups and piperidine rings . This implies that the target compound’s structure could be resolved with similar precision.

Métodos De Preparación

Preparation of 4-Piperidinyl Intermediates

The 4-piperidinyl moiety is commonly prepared by the reaction of piperidine with substituted benzyl halides under basic conditions. For example, the nucleophilic substitution of piperidine with 3-fluorobenzyl chloride or bromide in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures (around 80–100 °C) yields 1-(3-fluorobenzyl)piperidine derivatives.

Synthesis of Imidazolidin-2-one Ring

The imidazolidin-2-one ring can be synthesized via cyclization reactions involving amino alcohols or diamines with carbonyl sources such as phosgene equivalents or carbamoyl chlorides. One method involves reacting the piperidin-4-yl amine intermediate with phosgene or triphosgene under controlled conditions to form the cyclic urea ring.

Alternatively, the cyclization can be achieved by reacting the corresponding diamine with urea derivatives or isocyanates, facilitating ring closure to form the imidazolidin-2-one moiety.

Coupling of 3-Fluorobenzyl Group

The 3-fluorobenzyl substituent is introduced by alkylation of the nitrogen atom at the 1-position of the imidazolidin-2-one ring. This is typically done by treating the imidazolidinone intermediate with 3-fluorobenzyl halides under basic conditions, often using sodium hydride or potassium tert-butoxide as a base in solvents like THF or DMF.

Purification and Characterization

The crude product is purified by column chromatography using appropriate eluents (e.g., mixtures of ethyl acetate and hexane) to isolate the pure compound. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm the chemical structure.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify functional groups.

- Elemental analysis for purity assessment.

Comparative Notes on Synthetic Variations

- Some protocols substitute phosgene with safer reagents like carbonyldiimidazole (CDI) for cyclization to avoid toxic phosgene gas.

- Alternative bases such as cesium carbonate can be used for alkylation steps to improve yields.

- Microwave-assisted synthesis has been reported to reduce reaction times significantly in similar piperidine-imidazolidinone syntheses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between piperidine derivatives and fluorobenzyl halides. Key steps include:

- Base selection : Triethylamine or cesium carbonate (for deprotonation and coupling efficiency) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction rates, while reflux conditions improve conversion .

- Purification : Column chromatography or recrystallization ensures >95% purity, critical for biological assays .

- Data Consideration : Monitor intermediates via TLC/HPLC and confirm final structure with H/C NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm fluorobenzyl and piperidine moieties via characteristic shifts (e.g., aromatic F-induced deshielding at ~7 ppm, piperidine protons at 2.5–3.5 ppm) .

- Mass spectrometry : HRMS or LC-MS to verify molecular ion peaks and rule out byproducts .

- X-ray crystallography : Resolve stereochemistry if chiral centers are present .

Q. What preliminary biological screening approaches are recommended for assessing antimicrobial or antiviral activity?

- Methodological Answer :

- In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .

- Cell-based models : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

- Positive controls : Compare with known agents (e.g., ciprofloxacin for bacteria, acyclovir for viruses) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioavailability?

- Methodological Answer :

- Core modifications : Introduce substituents at the imidazolidin-2-one ring (e.g., methyl, halogen) to modulate lipophilicity .

- Fluorine positioning : Compare 3-fluorobenzyl vs. 4-fluorobenzyl analogs to assess electronic effects on receptor binding .

- Pharmacokinetic profiling : Conduct in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to prioritize derivatives .

Q. What strategies resolve contradictory data in receptor-binding assays (e.g., conflicting Ki values across studies)?

- Methodological Answer :

- Standardize assay conditions : Control variables like buffer pH, temperature, and receptor source (recombinant vs. native) .

- Orthogonal validation : Use SPR (Surface Plasmon Resonance) alongside radioligand binding to confirm affinity .

- Theoretical modeling : Perform molecular docking to identify binding poses inconsistent with experimental data .

Q. How can researchers investigate metabolic stability and identify major degradation pathways?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Stability challenges : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to predict oral bioavailability .

- Degradant identification : Isolate oxidative byproducts (e.g., N-oxide formation) using preparative HPLC .

Q. What advanced techniques elucidate the compound’s mechanism of action in neurological targets (e.g., sigma receptors)?

- Methodological Answer :

- Knockdown models : Use siRNA or CRISPR-Cas9 to silence candidate receptors in neuronal cell lines .

- Calcium imaging : Monitor intracellular Ca flux post-treatment to link receptor activation to downstream signaling .

- In silico dynamics : Run MD simulations to predict receptor-ligand interaction lifetimes .

Methodological Considerations for Data Contradictions

- Reproducibility : Replicate experiments across independent labs with shared protocols .

- Batch variability : Analyze synthetic batches for impurities (e.g., via F NMR) that may skew bioactivity .

- Theoretical alignment : Align unexpected results with established frameworks (e.g., fluorinated compounds’ membrane permeability) to generate testable hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.